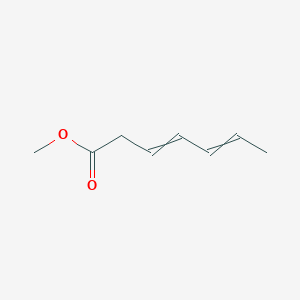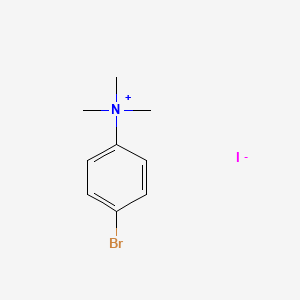
4-Bromo-N,N,N-trimethylanilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt with the molecular formula C9H13BrIN. It is a derivative of aniline, where the nitrogen atom is substituted with three methyl groups and a bromine atom is attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-bromo-N,N-dimethylaniline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
4-Bromo-N,N-dimethylaniline+Methyl iodide→4-Bromo-N,N,N-trimethylanilinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N,N-trimethylanilinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the parent aniline.
Methylation Reactions: The trimethylammonium group can act as a methylating agent in the presence of suitable nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4-substituted anilines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include the parent aniline.
Scientific Research Applications
4-Bromo-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in methylation and substitution reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-N,N,N-trimethylanilinium iodide involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, such as amines or thiols, through an S_N2 mechanism. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-bis(trimethylsilyl)aniline
- 4-Bromo-N,N-diethyl-aniline
Uniqueness
4-Bromo-N,N,N-trimethylanilinium iodide is unique due to its quaternary ammonium structure, which imparts distinct reactivity compared to its tertiary and secondary analogs. The presence of the trimethylammonium group enhances its solubility in polar solvents and its ability to act as a methylating agent, making it valuable in various synthetic applications .
Properties
CAS No. |
33046-25-2 |
|---|---|
Molecular Formula |
C9H13BrIN |
Molecular Weight |
342.01 g/mol |
IUPAC Name |
(4-bromophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13BrN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
OLOIISBKVOVCIC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)Br.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



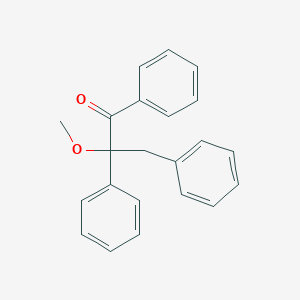
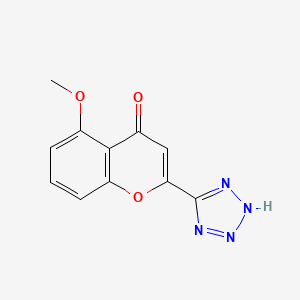
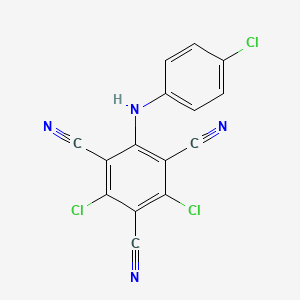
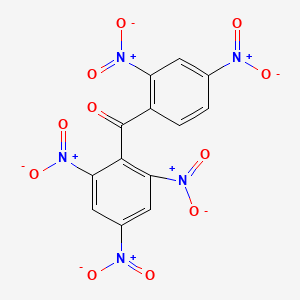
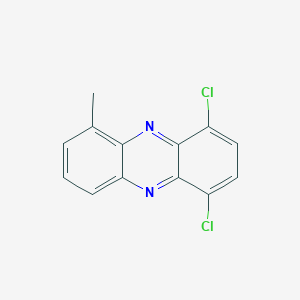


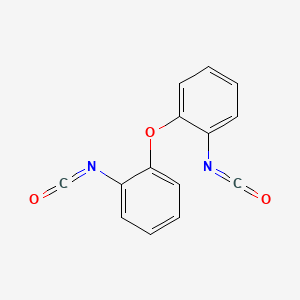
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
